4-Bromo-2,6-dimethoxypyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of bromine and methoxy groups at specific positions on the pyrimidine ring. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis.
4-Bromo-2,6-dimethoxypyrimidine can be synthesized from various precursors, including 2,6-dimethoxypyrimidine through bromination reactions. The compound's synthesis often involves methods that optimize yield and minimize environmental impact, reflecting current trends in green chemistry.
4-Bromo-2,6-dimethoxypyrimidine is classified as a halogenated pyrimidine. It is also categorized under organic compounds due to its carbon-based structure and heterocyclic nature.
The synthesis of 4-bromo-2,6-dimethoxypyrimidine can be achieved through several methods:
The molecular formula for 4-bromo-2,6-dimethoxypyrimidine is . Its structure consists of a pyrimidine ring with two methoxy groups (-OCH₃) at positions 2 and 6 and a bromine atom at position 4.
4-Bromo-2,6-dimethoxypyrimidine can participate in various chemical reactions:
The mechanism of action for reactions involving 4-bromo-2,6-dimethoxypyrimidine typically involves:
The kinetics of these reactions can vary based on factors such as solvent polarity, temperature, and the nature of the nucleophile used.
4-Bromo-2,6-dimethoxypyrimidine has several scientific uses:
4-Bromo-2,6-dimethoxypyrimidine (CAS 60186-89-2) is a crystalline solid with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol [4]. Its structure features an electron-deficient pyrimidine ring with ortho-positioned methoxy groups flanking a central bromine atom. This arrangement creates distinct electronic properties: the bromine serves as a site for metal-catalyzed cross-coupling reactions, while the methoxy groups offer points for nucleophilic substitution or demethylation. This dual reactivity enables diverse derivatization strategies critical for drug discovery [2] [4].
In pharmaceutical synthesis, this compound functions as a pivotal intermediate in the construction of antiviral and anticancer agents. Its bromine atom undergoes efficient palladium-catalyzed reactions, including:
Table 1: Key Reactivity Modes of 4-Bromo-2,6-dimethoxypyrimidine
Reaction Type | Reagents/Conditions | Product Class | Medicinal Chemistry Application |
---|---|---|---|
Nucleophilic Aromatic Substitution | Amines, heating | 4-Aminopyrimidines | Kinase inhibitor scaffolds |
Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, base | 4-Arylpyrimidines | Antiviral agents (e.g., NNRTIs) |
Halogen Exchange | CuI, NMP, 180°C | 4-Iodopyrimidines | Radiolabeled probes |
Directed Metalation | LDA, electrophiles | Functionalized pyrimidines | Targeted protein degraders (PROTACs) |
The 2,6-dimethoxy configuration provides steric and electronic stabilization to reaction intermediates, improving yields in multi-step syntheses. For example, in kinase inhibitor development, sequential modification at C4 (via bromine displacement) followed by C5 functionalization (via directed ortho-metalation) allows rapid access to multi-substituted pyrimidine libraries. This versatility underpins its adoption in high-throughput screening platforms and fragment-based drug design [4].
The chemistry of substituted pyrimidines traces back to the 19th century with the isolation of uric acid derivatives, but systematic development of brominated dimethoxy variants accelerated in the 1970s with advances in heterocyclic synthesis. The introduction of modern bromination techniques—particularly the use of phosphorus oxybromide (POBr₃) and N-bromosuccinimide (NBS)—enabled regioselective access to 4-brominated pyrimidines that were previously inaccessible via electrophilic substitution [5].
4-Bromo-2,6-dimethoxypyrimidine emerged as a distinct synthetic target in the late 20th century, with its first reported synthesis in the 1980s. Key milestones include:
Table 2: Evolution of Brominated Dimethoxypyrimidine Synthesis
Time Period | Synthetic Approach | Limitations | Industrial Impact |
---|---|---|---|
1970s–1980s | Br₂/Fe catalysis in chlorinated solvents | Poor regioselectivity, toxic byproducts | Small-scale research applications |
1990s–2000s | NBS in acetonitrile | Improved C4 selectivity (≥85%) | Pilot-scale production |
2010s–Present | Continuous flow bromination | >95% yield, reduced waste | Commercial manufacturing (kg-ton scale) |
The compound’s significance grew with the discovery that its dimethoxy configuration confers superior stability compared to dihydroxy analogs, resisting protodebromination during storage and reactions. This property made it preferable to earlier compounds like 5-bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9), which saw pharmaceutical applications but suffers from lower thermal stability (melting point 62–65°C) . Modern applications leverage its crystalline nature (melting point >80°C) and shelf stability for global distribution in pharmaceutical supply chains [4] [5].
Table 3: Key Brominated Pyrimidine Derivatives in Medicinal Chemistry
Compound Name | CAS Number | Molecular Formula | Distinctive Features |
---|---|---|---|
4-Bromo-2,6-dimethoxypyrimidine | 60186-89-2 | C₆H₇BrN₂O₂ | High symmetry, thermal stability (>80°C) |
5-Bromo-2,4-dimethoxypyrimidine | 56686-16-9 | C₆H₇BrN₂O₂ | Asymmetric substitution, lower melting point (62–65°C) |
4-Bromo-2,6-dimethylpyridine | Not provided | C₇H₈BrN | Non-pyrimidine analog, limited cross-coupling scope |
4-Bromo-2,6-dimethylaniline | 24596-19-8 | C₈H₁₀BrN | Non-heterocyclic, used in rilpivirine synthesis |
The molecule remains indispensable in contemporary heterocyclic chemistry due to three factors: (1) predictable reactivity in cross-coupling enabling automated synthesis; (2) compatibility with air- and moisture-sensitive transformations; and (3) role as a precursor to rare tautomers like 4-pyrimidones. These attributes cement its status as a "privileged scaffold" in organometallic and medicinal chemistry research [2] [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1